molecular formula C10H16 B1215028 (R)-(-)-alpha-Phellandrene CAS No. 4221-98-1

(R)-(-)-alpha-Phellandrene

Cat. No. B1215028
CAS RN: 4221-98-1
M. Wt: 136.23 g/mol
InChI Key: OGLDWXZKYODSOB-SNVBAGLBSA-N
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Description

R-(-)-alpha-Phellandrene is a monoterpene found in a variety of essential oils, including citronella, ginger, peppermint, and eucalyptus. It is a colourless liquid with a strong, sweet, and slightly woody aroma. It is used in perfumery and as a flavouring agent in food products. It is also used in the manufacture of soaps, detergents, and other personal care products. R-(-)-alpha-Phellandrene has been studied for its potential medicinal properties, including antimicrobial and anti-inflammatory effects.

Scientific Research Applications

1. Pharmaceuticals: Antitumor and Antinociceptive Activities

®-(-)-alpha-Phellandrene has been studied for its potential antitumor properties. Research suggests that it may inhibit the proliferation of certain cancer cell lines. Additionally, its antinociceptive effects, which refer to its ability to block the detection of a painful or injurious stimulus by sensory neurons, are of interest for developing new pain management therapies .

2. Food Industry: Flavoring Agent

In the food industry, ®-(-)-alpha-Phellandrene is valued for its peppery, citrus-like aroma. It is used as a flavoring agent in a variety of products, enhancing the taste and smell of foods and beverages .

3. Aromatherapy: Stress Reduction and Mood Enhancement

This compound is also used in aromatherapy. Its pleasant scent is believed to help reduce stress and improve mood, making it a popular choice for essential oil blends aimed at relaxation .

4. Agriculture: Insecticidal Properties

The insecticidal properties of ®-(-)-alpha-Phellandrene make it a candidate for natural pest control solutions in agriculture. Studies have shown its effectiveness in repelling certain insect species, which could lead to more eco-friendly pest management practices .

5. Cosmetics: Fragrance Component

Due to its distinctive fragrance, ®-(-)-alpha-Phellandrene is often included in the formulation of perfumes and other scented cosmetic products. Its stability and compatibility with other fragrance components make it a valuable ingredient in the cosmetics industry .

6. Chemical Research: Synthesis of Nanocrystals

In chemical research, ®-(-)-alpha-Phellandrene has been explored as a potential organic solvent or reagent in the synthesis of nanocrystals. These nanocrystals have various applications, including in electronics and materials science .

properties

IUPAC Name

(5R)-2-methyl-5-propan-2-ylcyclohexa-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4-6,8,10H,7H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLDWXZKYODSOB-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H](C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047053
Record name (R)-alpha-Phellandrene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name (R)-alpha-Phellandrene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5000 mg/L @ 25 °C (exp)
Record name (R)-alpha-Phellandrene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

alpha-PHELLANDRENE, (-)-

CAS RN

4221-98-1
Record name (-)-α-Phellandrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4221-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name alpha-Phellandrene l-form
Source ChemIDplus
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Record name 1,3-Cyclohexadiene, 2-methyl-5-(1-methylethyl)-, (5R)-
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Record name (R)-alpha-Phellandrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-5-isopropyl-2-methylcyclohexa-1,3-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.971
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Record name .ALPHA.-PHELLANDRENE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56UV8X65K0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (R)-alpha-Phellandrene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

249.00 °C. @ 760.00 mm Hg
Record name (R)-alpha-Phellandrene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
S Thangaleela, BS Sivamaruthi, P Kesika… - Scientia …, 2022 - mdpi.com
Aromatic essential oils play a significant role in pharmaceuticals, food additives, cosmetics, and perfumery. Essential oils mostly comprise aliphatic hydrocarbons, monoterpenoids, …
Number of citations: 9 www.mdpi.com
JJ Lin, JH Lin, SC Hsu, SW Weng, YP Huang, NY Tang… - in vivo, 2013 - iv.iiarjournals.org
α-Phellandrene, a natural compound from natural plants, has been used in the food and perfume industry. We investigated the effects of α-phellandrene on the immune responses on …
Number of citations: 33 iv.iiarjournals.org
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment.()-(R)-α-Phellandrene was evaluated for genotoxicity, repeated dose toxicity, …
JHS Foss - Geomicrobiology Journal, 1999 - Taylor & Francis
The fate of monoterpenes in methanogenic habitats was investigated in enrichment cultures using defined mineral media inoculated with activated sludge and R-(-) -alpha-phellandrene…
Number of citations: 34 www.tandfonline.com
YAN Shanchun, C Hong, Y Hui, Y Honge… - Kun Chong xue bao …, 2006 - europepmc.org
The electroantennogram (EAG) responses of female and male beetles of Xylotrechus rusticus (L.) to 10 volatiles were tested, including salicylaldehyde (0.95 mu-mol/mu-L) from poplar, …
Number of citations: 24 europepmc.org
N Wongkattiya, C Akekawatchai… - African Journal of …, 2018 - ajol.info
Background: Zanthoxylum rhetsa (Roxb.) DC and Zanthoxylum limonella Alston are spices for flavouring in indigenous Thai food. They are traditionally used as an aromatic, astringent, …
Number of citations: 17 www.ajol.info
MES Mohamed - Journal of Pharmacognosy and …, 2016 - academicjournals.org
A comparative study of the volatile terpene fraction isolated from the leaves of Eucalyptus camaldulensis attacked by the gall wasp (Leptocybe invasa) and from the healthy leaves of the …
Number of citations: 8 academicjournals.org
F Cataldo, O Ursini, G Angelini - Radiation Physics and Chemistry, 2008 - Elsevier
For the first time the radioracemization of α(+)pinene and α(−)pinene, of turpentine and of R(−)-α-phellandrene has been studied by optical rotatory dispersion (ORD) spectroscopy. For …
Number of citations: 15 www.sciencedirect.com
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. p-Mentha-1, 3-diene was evaluated for genotoxicity, repeated dose toxicity, …
M Mahboubi, E Mahdizadeh, RH Tabar - … für Naturforschung C, 2016 - degruyter.com
The purpose of our study was to compare the chemical compositions and antimicrobial and antioxidant activities of Pycnocycla spinosa and Pycnocycla flabellifolia essential oils. cis-…
Number of citations: 7 www.degruyter.com

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